5-Ethylthiazol-2-amine hydrochloride
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Overview
Description
5-Ethylthiazol-2-amine hydrochloride is a chemical compound with the molecular formula C5H9ClN2S. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms.
Mechanism of Action
Target of Action
Thiazole derivatives, which include 5-Ethylthiazol-2-amine hydrochloride, have been found to have diverse biological activities . They have been associated with various enzyme targets such as EGFR/VGFER kinase . .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, including acting as inhibitors of multiple enzyme targets . The exact interaction of this compound with its targets and the resulting changes are areas of ongoing research.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple pathways
Result of Action
As a thiazole derivative, it is expected to have diverse biological activities . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylthiazol-2-amine hydrochloride typically involves the reaction of butyraldehyde with urea in the presence of sulfuryl chloride. The reaction is carried out in chloroform at 0°C, followed by warming to room temperature and stirring for one hour. The solvent is then removed, and ethanol is added to the residue, which is heated at reflux overnight. The final product is obtained by vacuum filtration .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-Ethylthiazol-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
5-Ethylthiazol-2-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A precursor to many pharmaceutical compounds with similar biological activities.
5-Methylthiazol-2-amine: Similar structure but with a methyl group instead of an ethyl group, leading to different chemical properties.
Thiazolidine: A saturated five-membered ring with similar pharmacological properties
Uniqueness
5-Ethylthiazol-2-amine hydrochloride is unique due to its specific ethyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
5-ethyl-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S.ClH/c1-2-4-3-7-5(6)8-4;/h3H,2H2,1H3,(H2,6,7);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBYMPHABLJBNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(S1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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